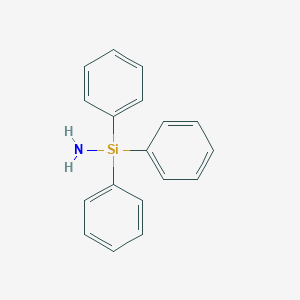
1,1,1-Triphenylsilylamine
説明
Synthesis Analysis
The synthesis of organometallic compounds including 1,1,1-Triphenylsilylamine involves various strategies. One approach is the direct reaction of allylmagnesium bromide with triphenylsilyl chloride, though this method has been noted for its low yield (about 10%). A more efficient technique involves converting allylmagnesium bromide to its tetrahydrofuran (THF) complex, which then reacts with triphenylsilyl chloride in THF to produce 3-triphenylsilyl-1-propylene with a higher yield of 95% (Li Ji-chao, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 1,1,1-Triphenylsilylamine, such as triphenylsilyl-protected p-carboranes and triphenylphosphangold(I) complexes, has been extensively studied. These investigations reveal the influence of the triphenylsilyl group on the structural characteristics of these molecules, demonstrating diverse coordination environments and packing patterns in the solid state, which are critical for understanding the reactivity and properties of these compounds (Douglass et al., 2000); (Wölper et al., 2008).
Chemical Reactions and Properties
1,1,1-Triphenylsilylamine and its derivatives undergo various chemical reactions, highlighting their utility in organic synthesis. For instance, triphenylsilylsulfinylamine, a related compound, can react with copper and sodium metals to give azo and thioazo-derivatives, showcasing the reactivity of silylamines with different electrophiles (Gamal A. Ahmed et al., 1992).
Physical Properties Analysis
The physical properties of 1,1,1-Triphenylsilylamine derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. For example, aromatic poly(amine-imide)s with pendent triphenylamine units exhibit high thermal stability, solubility in organic solvents, and good mechanical properties, making them suitable for use in electronics and materials science (Shu-Hua Cheng et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,1,1-Triphenylsilylamine and related compounds, such as reactivity with electrophiles, nucleophiles, and their role in catalysis, are pivotal. Triphenylborane, for instance, catalyzes the chemoselective reduction of tertiary amides to amines, demonstrating the potential of triphenylsilylamine derivatives in synthetic chemistry (D. Mukherjee et al., 2016).
科学的研究の応用
1,1,1-Triphenylsilylamine (TPSA) is a valuable silyl amine reagent widely employed in organic synthesis . It has gained popularity in laboratory applications due to its versatility and its capacity to form stable complexes with other molecules .
Method of Application
In organic compound synthesis, TPSA is used for the derivatization of biological molecules . This involves the attachment of labels to these molecules, which are used in various applications like immunoassays, enzyme assays, and DNA sequencing .
Results or Outcomes
The use of TPSA in organic synthesis has led to the development of new methods for studying biological molecules, notably proteins and nucleic acids . By binding covalently to proteins and nucleic acids, TPSA’s protonated amine group establishes an interaction with negatively charged groups on these molecules, facilitating the formation of stable covalent bonds . This interaction enables the attachment of fluorescent or radioactive labels to proteins, facilitating the study of their structure and function .
特性
IUPAC Name |
[amino(diphenyl)silyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOALGKMKUSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194983 | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsilylamine | |
CAS RN |
4215-80-9 | |
| Record name | 1,1,1-Triphenylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4215-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triphenylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
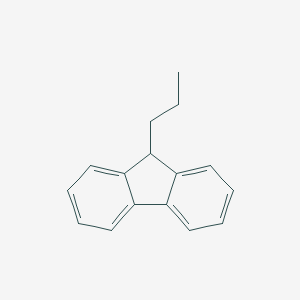

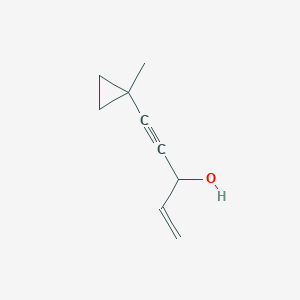
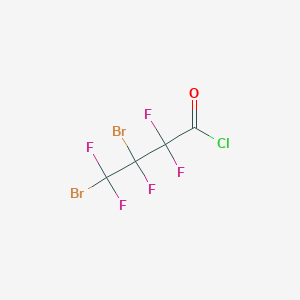
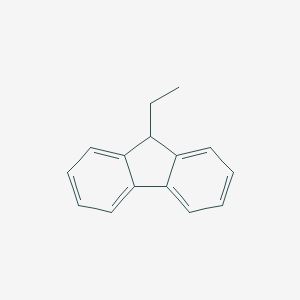
![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
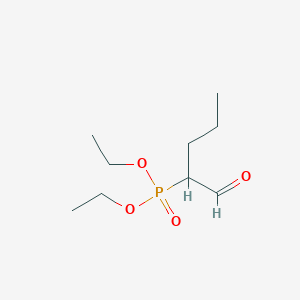
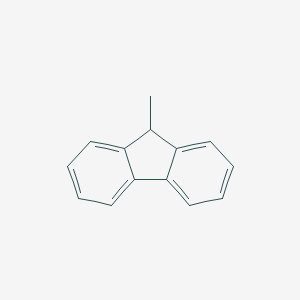
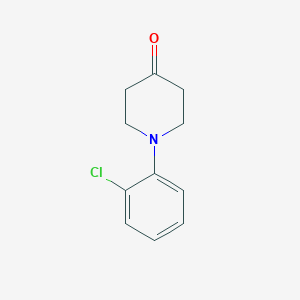
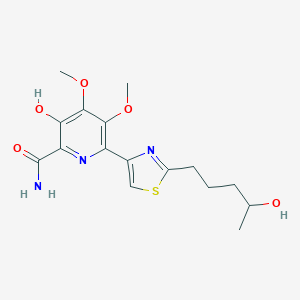
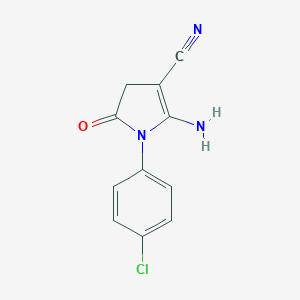
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)